
CCT367766
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CCT367766 is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including amides, ethers, and quinoline derivatives, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CCT367766 typically involves multi-step organic synthesis. The process may include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Coupling of the dioxine and piperidine derivatives through amide bond formation.
- Final chlorination step to introduce the chloro substituent.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
化学反応の分析
Types of Reactions
CCT367766 can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the quinoline ring or the piperidine moiety.
Reduction: Reduction of the amide groups to amines.
Substitution: Nucleophilic substitution reactions at the chloro substituent.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce secondary amines.
科学的研究の応用
Scientific Research Applications
- Targeted Protein Degradation : CCT367766 exemplifies the use of PROTAC technology to selectively degrade proteins that are otherwise challenging to inhibit pharmacologically. This has implications in cancer therapy where targeting non-catalytic proteins can disrupt oncogenic signaling pathways.
- Cellular Target Engagement Studies : The compound has been utilized in studies aimed at confirming intracellular target engagement using techniques such as cellular thermal shift assays (CETSA) and activity-based protein profiling (ABPP). These methods help validate the effectiveness of this compound in living cells.
- Phenotypic Screening : this compound has been employed in cell-based phenotypic screens to identify new therapeutic targets associated with diseases. This approach facilitates the discovery of novel mechanisms of action for potential therapeutics.
- Biochemical Characterization : The compound has been characterized biochemically to assess its binding affinity and efficacy in various cellular models. For instance, it has shown an IC50 value of approximately 490 nM against the CRBN-DDB1 complex, indicating moderate affinity which is crucial for its function as a PROTAC .
Case Study 1: Cancer Cell Line Studies
In studies conducted on human ovarian cancer cell lines (SK-OV-3), treatment with this compound demonstrated a time-dependent depletion of intracellular pirin levels. This was confirmed through quantitative capillary electrophoresis, establishing that the compound effectively engages its target and induces degradation within a relevant biological context .
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the degradation induced by this compound is proteasome-dependent. This was evidenced by experiments utilizing proteasome inhibitors which rescued pirin levels, underscoring the specificity and intended action of the compound .
Data Tables
Parameter | Value | Notes |
---|---|---|
Binding Affinity (K_D) | 21 nM | For recombinant pirin |
IC50 (CRBN-DDB1) | 490 nM | Indicates moderate affinity |
Cellular Degradation | Time-dependent | Confirmed in SK-OV-3 ovarian cancer cells |
Mechanism | Proteasome-mediated | Indicated by rescue experiments with inhibitors |
作用機序
The mechanism of action of CCT367766 likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups may enable it to bind to various biological macromolecules, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
CCT367766: Similar compounds may include other quinoline derivatives, piperazine-containing molecules, and dioxine-based compounds.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings, potentially leading to unique chemical and biological properties.
生物活性
CCT367766 is a chemical probe developed for the purpose of targeting the pirin protein, which is implicated in various biological processes but lacks a well-defined enzymatic function. This compound has garnered attention due to its role in the emerging field of PROteolysis TArgeting Chimeras (PROTACs), which utilize targeted protein degradation as a therapeutic strategy. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Overview of this compound
This compound is characterized as a heterobifunctional protein degradation probe designed to engage the pirin protein. The design strategy involved optimizing linker properties and physicochemical characteristics to enhance target engagement within living cells. The compound was synthesized through iterative cycles, demonstrating significant activity against the target protein.
This compound operates through the following mechanisms:
- Target Engagement : It binds to pirin, facilitating its ubiquitination by recruiting E3 ligases, leading to proteasomal degradation.
- Cellular Activity : The compound has been shown to effectively reduce pirin levels in various cell types, confirming its capability to modulate target protein expression.
Target Engagement Confirmation
A study demonstrated that this compound effectively engages pirin in living cells. Using whole proteome mass spectrometry, researchers identified that treatment with this compound resulted in a statistically significant reduction (2.3-fold) of pirin levels compared to control samples (p(adj) = 1.4 × 10⁻⁴) .
Efficacy in Cellular Models
This compound was evaluated in SK-OV-3 cells, where it exhibited potent degradation of pirin at concentrations as low as 50 nM. This concentration was sufficient to induce significant changes in protein expression profiles within a short treatment window .
Table 1: Summary of Key Findings on this compound
Case Study 1: Development and Optimization
In the development of this compound, researchers employed a systematic approach focusing on linker design and physicochemical properties. The optimization process was crucial for enhancing the compound's efficacy and selectivity towards pirin, ultimately leading to its successful application as a chemical probe in cellular environments .
Case Study 2: Comparative Analysis with Other PROTACs
This compound's performance was compared with other PROTACs targeting different proteins. The results indicated that while many PROTACs require higher concentrations for effective degradation, this compound demonstrated superior potency and selectivity at lower doses, highlighting its potential as a therapeutic agent against noncatalytic targets .
特性
IUPAC Name |
N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H48ClN7O11/c50-36-9-8-33(52-45(59)32-6-12-40-42(27-32)68-25-24-66-40)28-38(36)53-46(60)31-5-10-37-30(26-31)4-7-34(51-37)29-56-16-14-55(15-17-56)18-19-64-20-21-65-22-23-67-41-3-1-2-35-44(41)49(63)57(48(35)62)39-11-13-43(58)54-47(39)61/h1-10,12,26-28,39H,11,13-25,29H2,(H,52,59)(H,53,60)(H,54,58,61) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFXVOSCUJQYET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN4CCN(CC4)CC5=NC6=C(C=C5)C=C(C=C6)C(=O)NC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)OCCO9)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H48ClN7O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
946.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。